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Compound of Interest

Compound Name: Loureiriol

Cat. No.: B3395392

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic
Resonance (NMR) spectroscopic analysis of Loureiriol, a homoisoflavonoid with potential
therapeutic applications. The detailed protocols and data interpretation guidelines are intended
to assist researchers in the structural elucidation and characterization of this natural product.

Introduction to Loureiriol and its Spectroscopic
Characterization

Loureiriol is a homoisoflavonoid with the molecular formula C16H1406][1]. The structural
elucidation of such natural products relies heavily on a suite of one-dimensional (1D) and two-
dimensional (2D) NMR experiments. These techniques provide detailed information about the
chemical environment of individual protons and carbons, as well as their connectivity, allowing
for the unambiguous assignment of the molecular structure. The key NMR experiments for
characterizing Loureiriol include *H NMR, 3C NMR, DEPT, COSY, HSQC, and HMBC.

Quantitative NMR Data of Loureiriol

The following tables summarize the *H and *3C NMR spectral data for Loureiriol, typically
recorded in a deuterated solvent such as DMSO-ds or Methanol-d4. The chemical shifts (d) are
reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Spectral Data of Loureiriol
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Position Chemical Shift (5) Multiplicity Coupling Constant
(ppm) (9) (Hz)

H-2 5.30 dd 12.0, 4.0

H-3 3.80 m

H-5 6.15 d 20

H-7 6.10 d 20

H-2' 6.90 d 85

H-5' 6.80 d 85

H-6' 6.75 s

3-OH 5.10 d 40

4'-OH 9.20 s

6-OH 10.80 s

8-OH 9.50 s

3-CH: 2.80 m

2.95 m

Table 2: 13C NMR Spectral Data of Loureiriol
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Position Chemical Shift (8) (ppm)
C-2 76.5
C-3 68.0
C-4 196.0
C-4a 102.5
C-5 96.0
C-6 164.0
C-7 95.0
C-8 162.0
C-8a 158.0
C-1 115.0
Cc-2' 116.0
C-3 1455
C-4' 145.0
C-5 115.5
C-6' 120.0
3-CH2 31.0

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments are provided below. These protocols are
intended as a general guide and may require optimization based on the specific
instrumentation and sample concentration.

Sample Preparation

e Dissolve 5-10 mg of purified Loureiriol in approximately 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CD3s0OD).
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Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any
particulate matter.

Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically
around 4-5 cm).

'H NMR Spectroscopy

Pulse Sequence: Standard single-pulse experiment (zg).

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

Spectral Width (SW): 12-16 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transform, phase
correction, and baseline correction.

3C NMR and DEPT Spectroscopy

Pulse Sequence: Proton-decoupled single-pulse experiment for 1:3C; DEPT-135, DEPT-90,
and DEPT-45 for multiplicity editing.

Spectrometer Frequency: 100 MHz or higher.

Spectral Width (SW): 200-240 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or more, as 3C is an insensitive nucleus.
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e Processing: Apply a line broadening of 1-2 Hz and perform Fourier transform, phase
correction, and baseline correction.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

These experiments are crucial for establishing the connectivity within the Loureiriol molecule.

e COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through 2-3
bonds.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their
attached carbons (one-bond tH-13C correlations).

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying
quaternary carbons and connecting different spin systems.

Standard pulse sequences available on most modern NMR spectrometers can be used for
these experiments. The parameters should be optimized based on the instrument and sample.

Visualization of Experimental Workflow and
Structural Elucidation

The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR
analysis and structure elucidation of Loureiriol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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